N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a highly potent and selective inhibitor of protein-protein interactions involving the bromodomain of BRD4. This compound, with a molecular formula of C13H15N3O3 and a molecular weight of 261.281, is commonly known for its significant role in medicinal chemistry.
Preparation Methods
Chemical Reactions Analysis
N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a scaffold in the synthesis of novel biologically active compounds.
Biology: The compound is studied for its role in inhibiting protein-protein interactions, particularly involving the bromodomain of BRD4.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with the bromodomain of BRD4. This interaction inhibits protein-protein interactions, thereby modulating various biological pathways. The molecular targets include specific proteins involved in these interactions, and the pathways affected are those regulated by BRD4.
Comparison with Similar Compounds
N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrrolizines: These compounds have a similar ring structure but differ in their functional groups and biological activities.
Pyrrolidine-2-one: This compound has a similar core structure but different functional groups, leading to different biological profiles.
The uniqueness of this compound lies in its specific inhibition of BRD4 interactions, which distinguishes it from other pyrrolidine derivatives.
Properties
IUPAC Name |
N-methyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14-12(18)13(19)15-9-4-2-5-10(8-9)16-7-3-6-11(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCIDNJQRBKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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